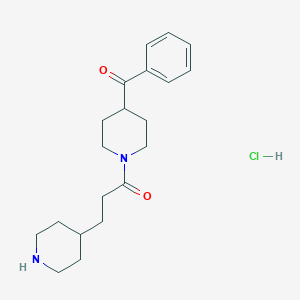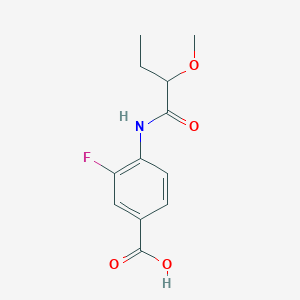
1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceutical research and development
Preparation Methods
The synthesis of 1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: This step typically involves the acylation of the piperidine ring using benzoyl chloride in the presence of a base such as pyridine.
Formation of the propan-1-one moiety: This can be done through a series of reactions including alkylation and oxidation.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Known for its use in scientific studies as a monoamine releasing agent.
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: A compound with high affinity toward sigma receptors.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of similar compounds due to variations in molecular interactions and target specificity.
Properties
IUPAC Name |
1-(4-benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2.ClH/c23-19(7-6-16-8-12-21-13-9-16)22-14-10-18(11-15-22)20(24)17-4-2-1-3-5-17;/h1-5,16,18,21H,6-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLFQTYAJNRJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-3-fluorobenzoic acid](/img/structure/B6661798.png)
![3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)butanoylamino]benzoic acid](/img/structure/B6661801.png)
![3-Fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6661813.png)

![3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid](/img/structure/B6661831.png)
![4-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-3-fluorobenzoic acid](/img/structure/B6661835.png)
![2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid](/img/structure/B6661846.png)
![2-[[2-[4-(Oxane-2-carbonylamino)phenyl]acetyl]amino]acetic acid](/img/structure/B6661848.png)
![2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid](/img/structure/B6661853.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661854.png)
![N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride](/img/structure/B6661857.png)
![N-[2-methyl-1-(2-methylphenyl)propan-2-yl]-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride](/img/structure/B6661860.png)
![N-[4-[(2,5-dioxopyrrolidin-3-yl)methyl]phenyl]-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride](/img/structure/B6661861.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661863.png)
